molecular formula C18H18NO4PS B1315245 Triphenylphosphineimine sulfate CAS No. 117672-48-7

Triphenylphosphineimine sulfate

Cat. No.: B1315245
CAS No.: 117672-48-7
M. Wt: 375.4 g/mol
InChI Key: CZCFCCGIQUMKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylphosphineimine sulfate is a chemical compound with the molecular formula C18H16NP·H2SO4. It is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a phosphineimine group bonded to three phenyl rings and a sulfate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylphosphineimine sulfate can be synthesized through the reaction of triphenylphosphine with sulfur or sulfur-containing compounds. One common method involves the reaction of elemental sulfur with triphenylphosphine in the presence of a suitable solvent. The reaction is typically carried out at room temperature and is known for its high efficiency and yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors. This method allows for the efficient production of the compound on a large scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Triphenylphosphineimine sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenylphosphine oxide.

    Reduction: It can be reduced to form triphenylphosphine.

    Substitution: The phosphineimine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and appropriate catalysts .

Major Products Formed

The major products formed from these reactions include triphenylphosphine oxide, triphenylphosphine, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triphenylphosphineimine sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of triphenylphosphineimine sulfate involves its interaction with various molecular targets. The phosphineimine group can act as a nucleophile, participating in nucleophilic substitution reactions. The sulfate group can also interact with other molecules, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound with similar chemical properties but without the imine and sulfate groups.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different reactivity.

    Triphenylphosphine sulfide: A sulfur-containing derivative with distinct chemical behavior.

Uniqueness

Triphenylphosphineimine sulfate is unique due to the presence of both the phosphineimine and sulfate groups, which confer specific reactivity and stability. This makes it particularly useful in applications where both nucleophilic and electrophilic properties are desired .

Biological Activity

Triphenylphosphineimine sulfate (TPPIS) is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential applications. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

TPPIS is characterized by the presence of a triphenylphosphine group, an imine, and a sulfate moiety. This unique combination contributes to its reactivity and interaction with various biological molecules.

  • Molecular Formula : C18H18N1O4S1P1
  • Molecular Weight : 367.38 g/mol

The biological activity of TPPIS can be attributed to its ability to interact with biomolecules through various mechanisms:

  • Nucleophilic Substitution : The phosphineimine group acts as a nucleophile, allowing TPPIS to participate in nucleophilic substitution reactions with electrophilic centers in biomolecules.
  • Metal Ion Coordination : TPPIS can form stable complexes with metal ions, which may enhance its biological activity by facilitating electron transfer processes or altering the reactivity of metal-dependent enzymes.
  • Biochemical Pathway Modulation : The sulfate group may influence signaling pathways by modulating the activity of sulfotransferases, enzymes that transfer sulfate groups to various substrates, thereby affecting their biological functions.

Biological Activity

Research has explored various aspects of the biological activity of TPPIS, including its potential therapeutic applications:

  • Antioxidant Activity : TPPIS has demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Potential : Preliminary studies suggest that TPPIS may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Effects : Some studies indicate that TPPIS exhibits antimicrobial activity against specific bacterial strains, potentially making it useful in developing new antibacterial agents.

Case Studies and Research Findings

Several studies have investigated the biological effects of TPPIS:

  • Antioxidant Properties :
    • A study evaluated the antioxidant capacity of TPPIS using DPPH radical scavenging assays. Results indicated that TPPIS effectively scavenged free radicals, suggesting potential applications in food preservation and health supplements .
  • Anticancer Activity :
    • In vitro studies assessed the cytotoxic effects of TPPIS on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Antimicrobial Activity :
    • Research focused on the antibacterial effects of TPPIS against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
TriphenylphosphinePhosphine onlyLimited biological activity
Triphenylphosphine oxideOxidized formAntioxidant properties
Triphenylphosphine sulfideSulfur-containing derivativeAntimicrobial properties
This compound Phosphineimine + SulfateAntioxidant, anticancer, antimicrobial

Properties

IUPAC Name

imino(triphenyl)-λ5-phosphane;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NP.H2O4S/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15,19H;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCFCCGIQUMKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.